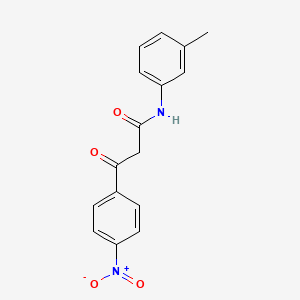
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound belongs to the class of amides and is synthesized using various methods.
Scientific Research Applications
Inkless Rewritable Paper
The compound has been utilized in the development of inkless rewritable paper . This application leverages the compound’s ability to exhibit dramatic absorption/fluorescence dual-mode color changes induced by water and zinc ions . This technology has potential applications in anti-counterfeiting and information security , providing an eco-friendly alternative to traditional ink-based systems.
Colorimetric/Fluorescent Dual-Channel Sensor for Zn2+ Ions
“Oprea1_226491” serves as a colorimetric/fluorescent dual-channel sensor for Zn2+ ions. It offers high sensitivity, high selectivity, fast response time, and a low detection limit (38.9 nM). This application is significant in environmental monitoring and medical diagnostics, where precise detection of zinc ions is crucial .
Shape Memory Polymers
The compound contributes to the field of shape memory polymers with programmable recovery onset. These polymers are promising for applications in soft robotics , medical devices , aerospace structures , and flexible electronics . The unique property of this compound allows it to undergo shape transformation at ambient temperatures, which is essential for device implementation without the need for external triggers .
Symbiotic Phenotype Characterization in Plants
In plant biology, “Oprea1_226491” has been linked to the regulation of nodulation and development. It affects the endogenous metabolism of jasmonic acid (JA), which is vital for plant growth and response to environmental stress. This application is particularly relevant in agricultural biotechnology and plant-microbe interaction studies .
Organic Fluorescent Materials
This compound is a key ingredient in the synthesis of organic fluorescent materials . These materials have wide-ranging applications, including but not limited to bioimaging , optoelectronics , and sensory devices . The multifunctionality of such materials, combined with their low cytotoxicity, makes them suitable for use in living cells .
Suzuki Cross-Coupling Reactions
“Oprea1_226491” is used as a potent surrogate in Suzuki cross-coupling reactions . This application is pivotal in the field of organic chemistry, where the compound aids in the synthesis of various organic compounds. Its role in facilitating these reactions expands the toolkit available to chemists for creating complex molecules .
Photophysical Characterization of 0D Perovskites
The compound’s unique crystal and electronic structure make it suitable for studying the photophysical characteristics of 0D perovskites . Understanding these characteristics is essential for advancing the development of perovskite-based applications in photovoltaics , LEDs , and laser technologies .
Toxicity and Safety Analysis
Lastly, “Oprea1_226491” is also studied for its toxicity and safety profile . This is important for assessing the risks associated with its handling and use in various applications. Ensuring the safety of chemical compounds is a fundamental aspect of scientific research and industrial application .
properties
IUPAC Name |
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-11-3-2-4-13(9-11)17-16(20)10-15(19)12-5-7-14(8-6-12)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIZMWVMGLYWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5687844.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![9-[3-(methylsulfonyl)propanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687863.png)
![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)
![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)